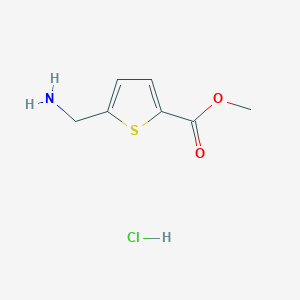

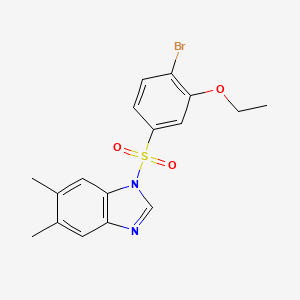

![molecular formula C14H17ClN2O B2654807 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 51973-66-1](/img/structure/B2654807.png)

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” is a chemical compound that belongs to the tryptamine family . The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . It is closely related to the compounds diethyltryptamine (DET) and DIPT .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a subject of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule . Other techniques such as UV, IR, and mass spectrometry can also provide valuable information about the molecular structure .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions . For example, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties such as melting point can be determined using thermal analysis .

科学的研究の応用

Urease Inhibition and Drug Design

A study synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, closely related to 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide, which were potent inhibitors of the urease enzyme. These molecules were found to competitively inhibit urease, suggesting potential applications in drug design for therapeutic agents targeting urease-associated diseases (Nazir et al., 2018).

α-Amylase Inhibition

Another research effort focused on derivatives of N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide demonstrated significant α-amylase inhibitory activity. These compounds, structurally similar to this compound, showed potential for applications in managing diabetes or obesity by modulating the activity of α-amylase (Mathew et al., 2015).

Synthesis of Substituted Indolines and Indoles

Research on the synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes presented methodologies that could be utilized for modifying this compound. This work highlights the versatility of indole-based compounds in chemical synthesis and potential pharmaceutical applications (Dunetz & Danheiser, 2005).

Solubility and Drug Formulation Studies

The solubility of related compounds in various solvent mixtures has been investigated to understand their physical and chemical properties better. Such studies are critical for drug formulation and development, providing insights into how structural modifications, like those in this compound, could affect solubility and, consequently, bioavailability (Pascual et al., 2017).

Cancer Detection and Optical Imaging

A novel water-soluble near-infrared dye for cancer detection was developed, demonstrating the potential of indole-based compounds in biomedical imaging and cancer diagnosis. This study underscores the importance of structural modifications in enhancing the quantum yield and bioconjugation capabilities of indole derivatives, suggesting a pathway for the application of this compound in optical imaging and cancer detection technologies (Pham, Medarova, & Moore, 2005).

将来の方向性

The future directions in the research of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” and similar indole derivatives could involve the exploration of their diverse biological activities and therapeutic possibilities . Additionally, the development of novel methods of synthesis could attract the attention of the chemical community .

特性

IUPAC Name |

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODRQRQPXLQCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

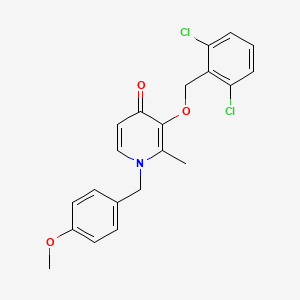

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

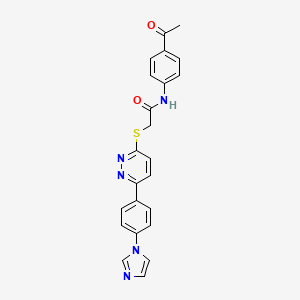

![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)

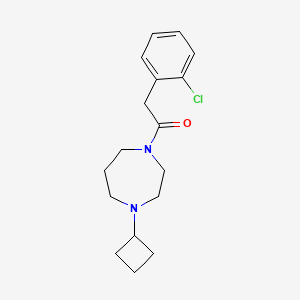

![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)

![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)

![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)

![6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2654742.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)